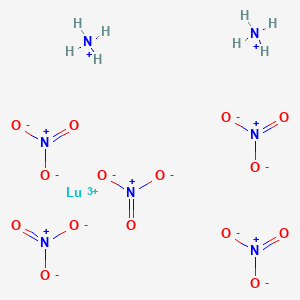
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzothiazole ring fused with a pyridine ring, along with an ethoxycarbonyl group and an oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl 4-chloropyridine-1-carboxylate under basic conditions, followed by oxidation to introduce the oxide functional group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxide groups.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxide groups, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole and pyridine rings can engage in π-π stacking interactions, while the ethoxycarbonyl and oxide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Benzothiazolyl)pyridine: Lacks the ethoxycarbonyl and oxide groups, resulting in different reactivity and applications.
4-(Ethoxycarbonyl)pyridine:
2-(2-Benzothiazolyl)-4-(methyl)pyridine 1-oxide: Similar structure but with a methyl group instead of an ethoxycarbonyl group, leading to variations in reactivity and applications.
Uniqueness
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H12N2O3S |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
ethyl 2-(1,3-benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C15H12N2O3S/c1-2-20-15(18)10-7-8-17(19)12(9-10)14-16-11-5-3-4-6-13(11)21-14/h3-9H,2H2,1H3 |
Clave InChI |
KMHNNKJIHTUCQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)





![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)



